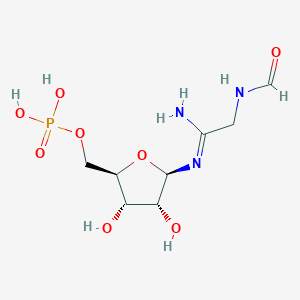

5'-Phosphoribosylformylglycinamidine

Description

Structure

3D Structure

Properties

CAS No. |

6157-85-3 |

|---|---|

Molecular Formula |

C8H16N3O8P |

Molecular Weight |

313.20 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[(Z)-(1-amino-2-formamidoethylidene)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H16N3O8P/c9-5(1-10-3-12)11-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H2,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

PMCOGCVKOAOZQM-XVFCMESISA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)/N=C(/CNC=O)\N)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)N=C(CNC=O)N)O)O)OP(=O)(O)O |

physical_description |

Solid |

Origin of Product |

United States |

Enzymology of 5 Phosphoribosylformylglycinamidine Synthesis: Phosphoribosylformylglycinamidine Synthase Pfas/fgar Amidotransferase

Catalytic Reaction and Substrate Specificity

The general equation for the reaction is as follows: ATP + N2-formyl-N1-(5-phospho-D-ribosyl)glycinamide + L-glutamine + H₂O ⇌ ADP + phosphate (B84403) + 2-(formamido)-N1-(5-phospho-D-ribosyl)acetamidine + L-glutamate wikipedia.orggenome.jp

Identification of N2-formyl-N1-(5-phospho-D-ribosyl)glycinamide (FGAR) as a Primary Substrate

The primary substrate for the synthetase activity of PFAS is N2-formyl-N1-(5-phospho-D-ribosyl)glycinamide, commonly known as FGAR. wikipedia.orgnih.gov The enzyme exhibits a high degree of specificity for the formylglycinamide side chain of this molecule. Studies have shown that in the absence of the nitrogen donor, glutamine, FGAR can still form a stable complex with the enzyme in the presence of ATP, which can be isolated. nih.gov

The specificity of PFAS for FGAR has been investigated through the use of various analogues. These studies reveal that modifications to the formylglycinamide arm of the substrate significantly impact the enzyme's activity. For instance, replacing the formylglycinamide group with smaller moieties or those with altered chemical properties affects the rate of ATP hydrolysis and subsequent product formation.

| Substrate Analogue (R group replacing CH₂NHCHO) | Relative Rate of Pi Production (%) | Notes |

| CH₃ | 4.5 | Minimal ATPase activity observed. |

| CH₂OH | 48 | Significant ATPase activity, but no amidine formation. |

| CH₂NHCOCH₃ | 20 | Induces both glutaminase (B10826351) and ATPase activity and is converted to the corresponding amidine analogue. |

This table is based on research findings on the substrate specificity of FGAM synthetase from chicken liver. nih.gov

Kinetic studies have determined the Michaelis constant (Km) for FGAR, which provides a measure of the substrate concentration required to achieve half of the maximum reaction velocity. For the Bacillus subtilis enzyme complex, the Km for FGAR is 507 µM. uniprot.org

Role of L-Glutamine as the Amido-Nitrogen Donor

The nitrogen atom required for the conversion of the amide in FGAR to an amidine in FGAM is supplied by L-glutamine. wikipedia.orguniprot.org This is a characteristic feature of a large family of enzymes known as amidotransferases, which utilize glutamine as a safe and efficient source of ammonia (B1221849) for biosynthetic reactions. nih.gov The enzyme catalyzes the hydrolysis of glutamine to glutamate (B1630785) and a reactive ammonia molecule, which is then transferred to the primary substrate. uniprot.orgnih.gov

ATP Hydrolysis and Energy Coupling in the Reaction

The synthesis of 5'-Phosphoribosylformylglycinamidine from FGAR is an energetically unfavorable process. The reaction is driven forward by coupling it to the highly exergonic hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi). nih.govkhanacademy.org This is a common strategy in metabolism, where the energy released from breaking the phosphoanhydride bonds of ATP is used to power endergonic reactions. khanacademy.orgbu.edu

The binding of ATP is a prerequisite for the catalytic cycle, and the enzyme contains specific binding sites for ATP and magnesium ions (Mg²⁺), which are essential for its function. uniprot.org The energy from ATP hydrolysis is not simply released as heat but is harnessed by the enzyme to facilitate the chemical transformation. This is achieved through the formation of a high-energy phosphorylated intermediate of the FGAR substrate. khanacademy.org This intermediate is significantly more reactive than the original substrate, allowing for the subsequent nucleophilic attack by ammonia.

The dependence of the reaction on ATP is quantifiable through its Michaelis constant. For the Bacillus subtilis PFAS complex, the Km for ATP is 181 µM. uniprot.org This indicates a high affinity of the enzyme for its energy-providing substrate, ensuring the efficient progression of the purine (B94841) biosynthesis pathway.

Reaction Mechanism and Catalytic Intermediates

The conversion of FGAR to FGAM proceeds through a multi-step mechanism within the active sites of the PFAS enzyme. This process involves the activation of the FGAR substrate via phosphorylation, followed by the transfer of ammonia generated from glutamine.

Proposed Iminophosphate Intermediate Formation

A key step in the reaction mechanism is the activation of the amide carbonyl oxygen of FGAR. Evidence from isotopic labeling studies has been crucial in elucidating this process. When the reaction is carried out with FGAR containing an ¹⁸O-labeled amide carbonyl oxygen ([¹⁸O]-β-FGAR), the ¹⁸O label is subsequently found in the inorganic phosphate product. nih.gov This observation strongly supports a mechanism involving the phosphorylation of the amide oxygen of FGAR by ATP.

This phosphorylation event forms a highly reactive intermediate. While not definitively isolated, this intermediate is proposed to be an iminophosphate . The formation of this iminophosphate intermediate activates the amide carbon for nucleophilic attack. The energy stored in the phosphoanhydride bond of ATP is effectively transferred to the substrate, making the subsequent reaction step thermodynamically favorable.

Glutaminase Activity and Ammonia Generation by PFAS

A remarkable feature of amidotransferases like PFAS is the mechanism of "substrate channeling." The highly reactive ammonia molecule is not released into the solvent. nih.gov Instead, it is believed to be transferred through an internal tunnel within the enzyme structure, directly from the glutaminase active site to the synthetase active site where the activated FGAR intermediate is bound. uniprot.org This channeling prevents the protonation of ammonia to the non-nucleophilic ammonium (B1175870) ion (NH₄⁺) at physiological pH and protects the reactive intermediate from hydrolysis by water.

Ammonia Channeling within the Enzyme Complex

A key feature of PFAS enzymology is the presence of an intramolecular ammonia channel that connects the glutaminase active site to the FGAM synthetase active site. nih.govias.ac.innih.gov This channel facilitates the direct transfer of ammonia, a reactive intermediate, from the site of its generation (glutamine hydrolysis) to the site of its utilization (FGAR amination), preventing its release into the solvent. ias.ac.innih.gov

In glutamine amidotransferases like PFAS, the binding of substrates at the synthetase domain can trigger conformational changes that activate the glutaminase domain, a process known as interdomain signaling. ias.ac.innih.gov The ammonia channel is integral to coupling these two distant active sites. nih.gov In Escherichia coli glutamine 5'-phosphoribosylpyrophosphate amidotransferase (GPATase), a related enzyme, the ammonia channel is described as a hydrophobic "pipe" through which ammonia travels without a specific driving potential. nih.gov

Molecular dynamics simulations of PurL from Salmonella typhimurium have revealed that the ammonia channel is controlled by two gates, an "end-gate" and a "mouth-gate". ias.ac.in The binding of the substrate at the FGAM synthetase domain initiates the opening of the end-gate and induces conformational changes that are transmitted to the glutaminase domain. ias.ac.in During catalysis, the channel appears to "breathe," vacillating between open and partially closed states, which likely acts as a selectivity filter to exclude solvent and direct the passage of ammonia. ias.ac.in Mutations in the amino acids that line this channel can disrupt its function, leading to a "leaky" phenotype where ammonia is released into the solvent, and can also perturb the interdomain signaling required for coordinated catalytic activity. ias.ac.innih.gov In some bacterial systems, the PurS subunit is thought to play a role in assisting the transfer of ammonia from the PurQ (glutaminase) subunit to the PurL (synthetase) subunit. uniprot.orguniprot.org

Sequential or Partially Compulsory Order Substrate Binding Mechanism

Studies on FGAR amidotransferase from various organisms suggest a sequential or partially compulsory order for substrate binding. nih.govacs.org The reaction mechanism involves the binding of glutamine first, which is then followed by the binding of Mg-ATP and subsequently FGAR. nih.govacs.org The binding of FGAR induces a conformational change, ordering a previously flexible loop, which helps to create a stable environment and protect reactive intermediates from hydrolysis. nih.gov However, the precise order of the reaction following substrate binding—specifically, whether FGAR first reacts with ATP or with ammonia—and the sequence of product release remain less clear. acs.org

Enzyme Kinetics and Steady-State Analysis

Kinetic analyses have been performed to understand the efficiency and reaction sequence of PFAS. nih.govnih.gov These studies typically involve measuring reaction rates under varying substrate concentrations to determine key kinetic parameters. nih.gov Steady-state kinetics assume that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. mdpi.com

Substrate Binding Affinities and Turnover Rates

The catalytic efficiency of PFAS is described by its substrate binding affinities (Michaelis constant, KM) and its turnover rate (kcat). The KM value is an inverse measure of the affinity of the enzyme for its substrate, while kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

| Activity | Substrate | KM (µM) | kcat (s-1) |

|---|---|---|---|

| FGAM Synthase Activity | ATP | 181 | 2.49 |

| FGAR | 507 | ||

| Glutamine | 1300 | ||

| Glutaminase Activity | Glutamine | 2500 | 0.002 |

For the small PurL from Thermotoga maritima, which relies on ammonium chloride as the ammonia source instead of glutamine, the turnover rate was found to be significantly higher than other reported NH4Cl-dependent activities for an FGAR-AT. nih.gov

| Substrate | KM (mM) | Vmax (µmol/min/mg) |

|---|---|---|

| ATP | 0.34 ± 0.04 | 13.8 ± 0.4 |

| FGAR | 0.31 ± 0.05 | 13.8 ± 0.6 |

| NH4Cl | 40 ± 10 | 13.2 ± 1.5 |

Allosteric Effects on Catalytic Activity

The activity of PFAS is subject to allosteric regulation. In the related enzyme glutamine 5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase from Bacillus subtilis, feedback inhibition by purine nucleotides is a key regulatory mechanism. nih.gov This enzyme has a specific regulatory site, distinct from the active site, where feedback inhibitors like adenosine monophosphate (AMP) can bind. nih.gov This binding between subunits can modulate the enzyme's activity. nih.gov

In human PFAS, post-translational modification through phosphorylation has been identified as a significant regulatory mechanism. wikipedia.orgnih.gov The enzyme is phosphorylated by ERK2 at a specific threonine residue (T619) in response to oncogenic and physiological signals. wikipedia.org This phosphorylation event stimulates the de novo purine synthesis pathway and is essential for cell and tumor growth, indicating a link between signaling pathways and the regulation of purine biosynthesis. wikipedia.org Furthermore, mutations distant from the active site can impact the structural stability and catalytic activity of the enzyme, as seen in cases of PFAS deficiency. nih.goveur.nl This suggests that structural perturbations can have allosteric effects on the enzyme's function.

Enzymology of 5 Phosphoribosylformylglycinamidine Conversion: Air Synthetase Purm/airs

Catalytic Reaction and Substrate Specificity

The primary function of AIR synthetase is the conversion of the linear precursor FGAM into the cyclic product AIR. This reaction is highly specific and essential for the continuation of the purine (B94841) biosynthetic pathway.

FGAM + ATP → AIR + ADP + Pi + H⁺ wikipedia.orgreactome.org

This conversion is a fundamental step in the de novo synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. wikipedia.orgwikipedia.org The product, AIR, serves as the substrate for subsequent enzymes in the pathway. wikipedia.org

The cyclization of FGAM to AIR is an energetically demanding process that is dependent on the hydrolysis of ATP. wikipedia.orgwikipedia.org The enzyme utilizes one molecule of ATP for each molecule of FGAM that is converted. wikipedia.orgreactome.org This ATP dependence is a hallmark of the synthetase class of enzymes, which couple the cleavage of a high-energy phosphate (B84403) bond to drive a biosynthetic reaction. wikipedia.orgwikipedia.org The binding of ATP occurs first in a sequential mechanism, with ADP being the last product to be released. wikipedia.org

Reaction Mechanism of Imidazole (B134444) Ring Formation

The mechanism of imidazole ring formation by AIR synthetase involves the strategic activation of a carbonyl group to facilitate an intramolecular nucleophilic attack.

The catalytic mechanism hinges on the activation of the formyl group's carbonyl oxygen on FGAM. wikipedia.orgwikipedia.org AIR synthetase catalyzes the transfer of the oxygen from the formyl group to a phosphate group derived from ATP. wikipedia.org This phosphorylation event activates the formyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by the N1 nitrogen of the glycinamidine portion of the substrate. wikipedia.orgwikipedia.org This intramolecular attack leads to the closure of the ring and the formation of the 5-aminoimidazole ribotide product. wikipedia.orgwikipedia.org Some studies suggest the reaction may proceed through an iminophosphate intermediate. nih.gov

Structural Biology of Enzymes Associated with 5 Phosphoribosylformylglycinamidine Metabolism

Phosphoribosylformylglycinamidine Synthase (PFAS/PurL) Structure

Phosphoribosylformylglycinamidine synthase (PFAS), or PurL, is the enzyme responsible for the ATP-dependent conversion of FGAR and glutamine to FGAM, ADP, and glutamate (B1630785). Structural studies have identified two distinct architectures for this enzyme.

In eukaryotes and most Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium, PurL exists as a large, single polypeptide chain of approximately 140 kDa. nih.govebi.ac.uk This multidomain enzyme is a marvel of efficiency, housing multiple catalytic functions within one protein. The structure of the large PurL from Salmonella typhimurium has been determined at high resolution, revealing an intricate arrangement of four domains: an N-terminal domain, a linker region, an FGAM synthetase domain, and a C-terminal glutaminase (B10826351) domain. nih.gov These domains are interconnected and work in a coordinated fashion to ensure the efficient synthesis of FGAM. ias.ac.in

A key feature of the large PurL is a putative ammonia (B1221849) channel that connects the active site of the glutaminase domain to the active site of the FGAM synthetase domain. nih.govias.ac.in This channel is thought to facilitate the direct transfer of the ammonia molecule, produced from the hydrolysis of glutamine, to the FGAR substrate, preventing its diffusion into the cytoplasm. ias.ac.in

The N-terminal domain of the large PurL is structurally homologous to a dimer of PurS, a protein component of the multi-subunit PurLQS complex found in Gram-positive bacteria and archaea. nih.gov It has been hypothesized that this domain is crucial for the formation of the putative ammonia channel, guiding the ammonia from the glutaminase domain to the FGAM synthetase domain. nih.gov This domain is characterized by a proline-rich region, which often plays a role in protein-protein interactions and the assembly of larger complexes. While the N-terminal half of some proteins can be flexible, it often becomes structured upon binding to its partners. researchgate.netyoutube.com

Table 1: Subdomains of the FGAM Synthetase Domain in Large PurL

| Subdomain | Description |

| A1 and A2 | Form the core of the enzyme, creating a central mixed β-barrel structure. nih.gov |

| B1 | The N-terminal subdomain of the FGAM synthetase domain. nih.gov |

| B2 | The C-terminal subdomain of the FGAM synthetase domain. nih.gov |

Located at the C-terminus of the large PurL, the glutaminase domain is responsible for the hydrolysis of glutamine to produce glutamate and ammonia. nih.govnih.gov This domain belongs to the class-I amidotransferase superfamily and contains a conserved catalytic triad (B1167595) of cysteine, histidine, and aspartate residues, which is essential for its enzymatic activity. ias.ac.inucsf.edu The ammonia produced in this domain is then shuttled through the internal channel to the FGAM synthetase domain. nih.govias.ac.in The activity of this domain is coupled with the FGAM synthetase domain, ensuring that glutamine hydrolysis is coordinated with FGAM synthesis. nih.gov

In contrast to the large, single-chain enzyme, Gram-positive bacteria (like Bacillus subtilis) and archaea utilize a multi-subunit complex to catalyze the same reaction. nih.govebi.ac.ukebi.ac.uk This complex is typically composed of three separate proteins: PurL, PurQ, and PurS, collectively known as the PurLQS complex. nih.govebi.ac.uknih.gov The formation of this complex has been shown to be dependent on the presence of MgADP and glutamine. nih.gov

The components of the PurLQS complex exhibit remarkable structural homology to the domains of the large PurL enzyme, illustrating a fascinating example of evolutionary modularity. nih.govebi.ac.uk

Small PurL (smPurL): This protein is homologous to the FGAM synthetase domain of the large PurL. nih.govebi.ac.uk It is responsible for the ATP-dependent synthesis of FGAM but requires the other subunits for its glutamine-dependent activity. ebi.ac.uk

PurQ: This subunit is homologous to the glutaminase domain of the large PurL. nih.govebi.ac.uk It catalyzes the hydrolysis of glutamine to provide the ammonia required for the reaction. nih.gov

Table 2: Comparison of Large PurL and the PurLQS Complex

| Feature | Large PurL (Eukaryotes, Gram-negative bacteria) | PurLQS Complex (Gram-positive bacteria, Archaea) |

| Structure | Single multidomain polypeptide chain nih.govebi.ac.uk | Multi-subunit protein complex (PurL, PurQ, PurS) nih.govebi.ac.uknih.gov |

| FGAM Synthetase Activity | Resides in the FGAM synthetase domain nih.gov | Resides in the small PurL (smPurL) subunit nih.govebi.ac.uk |

| Glutaminase Activity | Resides in the glutaminase domain nih.govnih.gov | Resides in the PurQ subunit nih.govebi.ac.uknih.gov |

| Ammonia Channel Formation | Hypothesized to be formed by the N-terminal domain nih.gov | Function likely facilitated by the PurS subunit nih.govebi.ac.uk |

Small PurL and Multi-Subunit Complex (PurLQS) in Gram-Positive Bacteria and Archaea

Role of PurQ (Glutaminase Activity)

In the biosynthesis of 5'-Phosphoribosylformylglycinamidine in many Gram-positive bacteria and archaea, the glutaminase activity is carried out by a dedicated protein subunit, PurQ. nih.govebi.ac.uk This subunit is a component of the multi-enzyme complex known as the small PurL-PurQ-PurS (PurLQS) complex. nih.gov PurQ is functionally and structurally homologous to the C-terminal glutaminase domain of the large, single-polypeptide formylglycinamide ribonucleotide (FGAR) amidotransferase (large PurL) found in Gram-negative bacteria and eukaryotes. nih.govebi.ac.uknih.gov

The primary role of PurQ is to hydrolyze L-glutamine, which serves as the nitrogen donor, to produce glutamate and ammonia. nih.govwikipedia.org The ammonia is then channeled to the active site of the FGAM synthetase subunit (small PurL) for the amination of formylglycinamide ribonucleotide (FGAR). nih.govias.ac.in Structural comparisons between PurQ from Thermotoga maritima and the glutaminase domain of Salmonella typhimurium PurL reveal a high degree of conservation in the core glutaminase fold, with a root-mean-square deviation (rmsd) of 1.7 Ų. nih.gov The active site residues responsible for glutamine hydrolysis are strictly conserved between these two forms of the enzyme, ensuring a common catalytic mechanism for ammonia generation. nih.gov The formation of the active complex that includes PurQ is often dependent on the presence of substrates like glutamine. nih.gov

Role of PurS (N-terminal Homolog)

The PurS subunit is an essential component of the FGAM synthetase complex in organisms that possess the small PurL enzyme, such as Bacillus subtilis and various archaea. nih.govebi.ac.uk Structurally, a dimer of PurS is homologous to the N-terminal domain of the large PurL enzyme found in eukaryotes and Gram-negative bacteria. nih.govnih.gov While the functions of the PurL (synthetase) and PurQ (glutaminase) subunits are well-defined, the precise molecular role of PurS has been less clear, though its necessity is well-established. ebi.ac.uk

Genetic studies have demonstrated that the disruption of the purS gene in Bacillus subtilis results in a purine-auxotrophic phenotype, which is a direct consequence of defective FGAM synthetase activity. ebi.ac.uk This indicates that PurS is indispensable for the proper function of the PurL and PurQ subunits. ebi.ac.uk It is proposed that PurS plays a crucial role in the structural integrity and activation of the multi-enzyme complex. nih.gov The flexibility observed in the PurS dimer is thought to be involved in the activation of the complex and the formation of the channel required for the transfer of ammonia from the PurQ active site to the PurL active site. nih.gov In some bacteria, PurS is also known as YexA. ebi.ac.uk

Stoichiometry and Complex Formation

The assembly of the functional FGAM synthetase from individual subunits in organisms with the small PurL system is a regulated process involving specific stoichiometry. In Bacillus subtilis, the formation of the PurLQS complex has been shown to be dependent on the presence of glutamine and ADP. nih.gov

Structural studies of the complex from Thermotoga maritima have revealed a 2:1:1 stoichiometry, with two molecules of PurS complexed with one molecule of PurQ and one molecule of PurL (PurS₂:PurQ₁:PurL₁). nih.gov In contrast, other research suggests a 1:1:2 stoichiometry (PurL₁:PurQ₁:PurS₂) for the complex in other Gram-positive bacteria. frontiersin.org These subunits are homologous to the three domains of the large PurL enzyme. frontiersin.org The metabolite-mediated recruitment of PurQ and PurS to PurL highlights a sophisticated mechanism of regulation for the assembly of the final, active enzyme complex. nih.gov

| Organism/System | Complex Components | Stoichiometry (Subunits) | Reference |

| Thermotoga maritima | PurL, PurQ, PurS | PurS₂:PurQ₁:PurL₁ | nih.gov |

| Gram-positive bacteria | PurL, PurQ, PurS | PurL₁:PurQ₁:PurS₂ | frontiersin.org |

| Bacillus subtilis | PurL, PurQ, PurS | Dependent on glutamine and ADP for formation | nih.gov |

X-ray Crystal Structures and PDB Accession Codes

The three-dimensional structures of FGAM synthetase from various organisms have been determined through X-ray crystallography, providing significant insights into its function. For the class of enzymes including phosphoribosylformylglycinamidine synthase, several structures have been solved and are available in the Protein Data Bank (PDB). wikipedia.org

The structure of the large PurL from Salmonella typhimurium reveals a multi-domain architecture, comprising an N-terminal domain, a central FGAM synthetase domain, and a C-terminal glutaminase domain. nih.gov In contrast, the structure of the PurLQS complex from Thermotoga maritima illustrates how the three separate proteins (small PurL, PurQ, and PurS) assemble to form a functional unit that mirrors the domain arrangement of the large PurL. nih.gov The small PurL from Thermotoga maritima shares a similar fold with the FGAM synthetase domain of the large PurL from S. typhimurium. nih.gov

A selection of PDB accession codes for this class of enzymes is provided in the table below.

| Enzyme/Complex | Organism | PDB Accession Code(s) | Reference |

| Phosphoribosylformylglycinamidine synthase | Various | 1T3T, 1VK3, 1VQ3, 2HRU, 2HRY, 2HS0, 2HS3, 2HS4 | wikipedia.org |

| FGAR-AT (PurL) | Thermotoga maritima | Not specified in search results | nih.gov |

| PurLQS Complex | Thermotoga maritima | Not specified in search results | nih.gov |

Active Site Architecture and Ligand Binding

The catalytic activity of FGAM synthetase occurs at two distinct active sites that are spatially separated. ias.ac.in In the large PurL enzyme, these are the glutaminase site (G-site) and the FGAM synthetase site (F-site), which can be separated by a distance of up to 45 Å. nih.govias.ac.in A putative ammonia channel is believed to connect these two sites, facilitating the transfer of the unstable ammonia intermediate from the site of its generation to the site of its utilization. nih.govias.ac.in

The G-site, located in the glutaminase domain (or the PurQ subunit), is responsible for the hydrolysis of glutamine. nih.govias.ac.in The F-site, found within the FGAM synthetase domain (or the small PurL subunit), catalyzes the ATP-dependent transfer of the amino group to FGAR, forming FGAM. ias.ac.in The binding of substrates, including FGAR and ATP, as well as the product ADP, has been shown to induce conformational changes within the active site. nih.gov The architecture of the active sites, particularly the conservation of key catalytic residues in the glutaminase domain, is critical for the enzyme's function across different species. nih.gov The binding of ligands not only facilitates the chemical reactions but also plays a role in the allosteric regulation and signaling between the two distant active sites. nih.govias.ac.in

Conformational Changes and Inter-Domain Signaling

A key feature of FGAM synthetase function is the intricate communication between its domains or subunits, which is mediated by conformational changes. nih.govias.ac.in The binding of ligands at one active site triggers structural rearrangements that are transmitted to the other active site, a process known as inter-domain signaling. ias.ac.in

In the large PurL enzyme, the N-terminal domain acts as a crucial bridge, mediating allosteric control between the glutaminase and synthetase domains. ias.ac.in The signal propagation relies on the interactions facilitated by this N-terminal domain. ias.ac.in Similarly, in the multi-subunit complex, the flexibility of the PurS dimer is hypothesized to be a key element in the activation of the complex and the formation of the ammonia channel upon substrate binding. nih.gov

The binding of ATP and FGAR induces conformational changes in the active site of the synthetase domain. nih.gov These changes are essential for creating a catalytically competent state and are likely involved in signaling the glutaminase domain to initiate glutamine hydrolysis. This coordinated action ensures that ammonia is produced only when the synthetase site is ready to utilize it, preventing the wasteful hydrolysis of glutamine and the diffusion of the reactive ammonia intermediate. ias.ac.in

AIR Synthetase (PurM/AIRS) Structure

Following the formation of this compound (FGAM), the next step in the de novo purine (B94841) biosynthetic pathway is its conversion to 5-aminoimidazole ribotide (AIR). wikipedia.org This reaction is catalyzed by AIR synthetase (AIRS), also known as PurM. wikipedia.orgebi.ac.uk The enzyme facilitates an ATP-dependent ring closure of FGAM to form the five-membered imidazole (B134444) ring of the purine nucleus. wikipedia.orgreactome.org

Structurally, AIR synthetase is a member of a protein superfamily characterized by a novel ATP-binding domain. nih.gov The N-terminal domain of AIRS is involved in forming the dimer interface of the protein. ebi.ac.uk In humans and many other animals, AIRS activity is part of a trifunctional protein, which also contains the enzymatic activities for two other steps in the purine synthesis pathway. wikipedia.org The enzyme operates via a sequential mechanism where ATP binds first, and ADP is the last product to be released. wikipedia.org The hydrolysis of ATP is coupled to the activation of the formyl group oxygen, which facilitates the nucleophilic attack by the nitrogen to close the ring. wikipedia.org

| Enzyme | Abbreviation | Function | Key Structural Feature | Reference |

| AIR Synthetase | AIRS, PurM | Catalyzes the conversion of FGAM to AIR | N-terminal domain forms the dimer interface and is a putative ATP binding site | wikipedia.orgebi.ac.uk |

ATP-Binding Domain Characterization

The synthesis of this compound is an ATP-dependent reaction catalyzed by formylglycinamide ribonucleotide amidotransferase (FGAR-AT), also known as PurL. nih.gov Structural analyses of FGAR-AT have revealed that it belongs to a superfamily of proteins characterized by a novel ATP-binding domain. nih.gov This domain is distinct from previously characterized ATP-binding motifs.

Studies on FGAR-AT from Thermotoga maritima have provided detailed descriptions of this novel ATP-binding motif. nih.gov The core of the enzyme features a central mixed β-barrel, and the ATP molecule binds within a specific cleft. nih.govnih.gov This binding is facilitated by a P-loop motif, a common feature in ATP- and GTP-dependent enzymes, which is typically composed of a repeating β-loop-α element. nih.govnih.gov In P-loop NTPases, this motif is crucial for binding the phosphate (B84403) groups of the nucleotide and catalyzing phosphoryl transfer. nih.gov

A surprising discovery from the crystal structure of FGAR-AT was the presence of an auxiliary nucleotide-binding site, distinct from the active site, where an ATP or ADP molecule can bind. nih.govias.ac.in In the structure of Salmonella typhimurium PurL (StPurL), a tightly bound (Mg²⁺)₃-ADP was identified in this auxiliary site. nih.gov The functional implications of this second binding site are a subject of ongoing research, with speculation that it may play a regulatory role in the formation of the larger PurLSQ enzyme complex in organisms where the enzyme is not a single polypeptide. nih.gov

Table 1: Key Features of the ATP-Binding Domain in FGAR-AT

| Feature | Description | Source |

| Protein Superfamily | Member of a superfamily with a novel ATP-binding domain. | nih.gov |

| Core Structure | Contains a central mixed β-barrel made of eight long strands. | nih.gov |

| Binding Motif | Utilizes a P-loop motif for nucleotide binding. | nih.govnih.gov |

| Auxiliary Site | Possesses a second, distinct nucleotide-binding site. | nih.gov |

| Potential Role of Auxiliary Site | May be involved in regulation and complex formation. | nih.gov |

Active Site Mapping

The enzyme responsible for producing this compound, FGAR-AT (or PurL), is a glutamine amidotransferase. nih.gov These enzymes have two distinct active sites: a glutaminase domain (GD) that hydrolyzes glutamine to generate ammonia, and a synthetase domain (FD) that utilizes the ammonia to convert a substrate. ias.ac.innih.gov In the case of PurL, the FD-site catalyzes the ATP-dependent conversion of N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR) to this compound (FGAM). ias.ac.inreactome.orgwikipedia.org

In large PurL enzymes, such as the one from Salmonella typhimurium (StPurL), the two active sites are separated by a considerable distance, approximately 45 Å. nih.gov It is believed that an ammonia channel connects the two sites, allowing the highly reactive ammonia intermediate to travel from the GD-site to the FD-site without being released into the solvent. nih.gov Molecular dynamics simulations have suggested this transient tunnel vacillates between open and partially closed states, creating a "breathing" channel that may act as a selectivity filter. ias.ac.in

The availability of a ternary complex structure for FGAR-AT from Thermotoga maritima has enabled detailed mapping of the synthetase active site, identifying potential residues involved in catalysis. nih.gov A key catalytic loop (C-loop) within the FD-site interacts directly with the FGAR substrate. ias.ac.in This interaction is not only crucial for stabilizing the substrate but also for initiating long-range conformational changes that are transmitted to the distant glutaminase domain, coordinating the activities of the two sites. ias.ac.in The binding of ATP and FGAR at the synthetase domain triggers the opening of the ammonia channel and activates the glutaminase domain. ias.ac.in

Trifunctional Purine Biosynthetic Protein (GART) and its Domains

In higher eukaryotes, including humans, the enzymatic activities that catalyze steps 2, 3, and 5 of the de novo purine biosynthesis pathway are contained within a single, large polypeptide known as the trifunctional purine biosynthetic protein (GART). nih.govwikipedia.orgwikipedia.org This 110 kDa protein is a prime example of a multifunctional enzyme, where distinct catalytic domains are physically linked. nih.govwikipedia.org The human GART protein is encoded by the GART gene, located on chromosome 21. nih.govwikipedia.org

The three distinct enzymatic domains of the GART protein are:

Glycinamide (B1583983) Ribonucleotide Synthetase (GARS): Located at the N-terminus, this domain catalyzes the second step of the pathway. nih.govgenecards.org It uses ATP and glycine (B1666218) to convert 5-phospho-D-ribosylamine (PRA) into glycinamide ribonucleotide (GAR). nih.govwikipedia.org This domain belongs to the ATP-grasp superfamily. genecards.org

Glycinamide Ribonucleotide Transformylase (GARTfase or GART): Found at the C-terminus, this domain performs the third step in the pathway. nih.govwikipedia.org It catalyzes the formylation of GAR to produce N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR), using 10-formyltetrahydrofolate as the formyl donor. nih.govwikipedia.org

Aminoimidazole Ribonucleotide Synthetase (AIRS): This central domain catalyzes the fifth step of the pathway, the ATP-dependent cyclization of this compound (FGAM) to form 5-aminoimidazole ribonucleotide (AIR). nih.govgenecards.orgreactome.org

Table 2: Domains of the Human Trifunctional GART Protein

| Domain | Position | EC Number | Function | Substrate(s) | Product(s) | Source(s) |

| GARS | N-terminal | 6.3.4.13 | Synthesizes GAR | PRA, Glycine, ATP | GAR, ADP, Pi | nih.govwikipedia.orguniprot.org |

| GARTfase | C-terminal | 2.1.2.2 | Synthesizes FGAR | GAR, 10-formyl-THF | FGAR, THF | nih.govwikipedia.orguniprot.org |

| AIRS | Central | 6.3.3.1 | Synthesizes AIR | FGAM, ATP | AIR, ADP, Pi | nih.govreactome.orguniprot.org |

Genetics and Molecular Biology of 5 Phosphoribosylformylglycinamidine Pathway Enzymes

Gene Identification and Characterization

The enzymes responsible for the synthesis of and conversion of 5'-Phosphoribosylformylglycinamidine (FGAM) are encoded by a set of genes that exhibit significant diversity across different domains of life.

purL Gene Encoding Phosphoribosylformylglycinamidine Synthase

The purL gene encodes phosphoribosylformylglycinamidine synthase (FGAM synthase), the enzyme that catalyzes the ATP-dependent conversion of FGAR and glutamine to FGAM and glutamate (B1630785). uniprot.org In many bacteria, such as Escherichia coli, and in eukaryotes, this enzyme is a large, single polypeptide encoded by the purL gene. ebi.ac.uknih.govebi.ac.uk

In E. coli, the PurL protein is a large molecule of 1295 amino acids. uniprot.org Genetic and sequence analysis has revealed that the E. coli PurL protein is organized into at least three distinct functional domains. nih.gov The N-terminal region (Domain I) contains an ATP-binding motif, while the C-terminal region (Domain III) is homologous to other glutamine amidotransferases and is responsible for transferring the amide nitrogen from glutamine. nih.gov A middle domain (Domain II) connects the other two. nih.gov This multi-domain structure suggests that the purL gene in E. coli may have arisen from the fusion of at least three separate ancestral genes. nih.gov

In contrast, some organisms possess a smaller form of PurL (smPurL) that functions as part of a multi-subunit complex. ebi.ac.uk

purQ and purS Genes in Multi-Subunit Complexes

In archaea and some bacteria like Bacillus subtilis, the function of the large PurL protein is carried out by a multi-subunit enzyme complex encoded by separate genes: purL (small form), purQ, and purS. ebi.ac.ukuniprot.org

purQ : This gene encodes the glutaminase (B10826351) subunit of the complex. uniprot.org The PurQ protein is responsible for hydrolyzing glutamine to produce ammonia (B1221849), which is then used in the subsequent reaction. uniprot.orguniprot.org It is homologous to the C-terminal glutamine-binding domain of the large PurL protein found in E. coli. ebi.ac.uk

The FGAM synthase complex in these organisms is thus composed of PurL (the synthase subunit), PurQ (the glutaminase subunit), and the essential PurS protein. uniprot.orguniprot.org

purM Gene Encoding AIR Synthetase

The purM gene encodes 5'-phosphoribosyl-5-aminoimidazole synthetase (AIR synthetase or AIRS), also known as phosphoribosylformylglycinamidine cyclo-ligase. nih.govuniprot.orgwikipedia.org This enzyme catalyzes the subsequent step in the pathway: the ATP-dependent cyclization of FGAM to form 5-aminoimidazole ribonucleotide (AIR), closing the imidazole (B134444) ring of the purine (B94841) structure. wikipedia.orgnih.gov

In E. coli, the purM gene encodes a protein of 344 amino acids with a calculated molecular weight of 36,726 Da. nih.gov The reaction is sequential, with ATP binding first to the enzyme, which activates the formyl group oxygen of FGAM for a nucleophilic attack by the nitrogen atom, leading to ring closure. wikipedia.org In humans and other animals, the AIR synthetase activity is part of a larger trifunctional protein that also contains the activities for two other steps in the purine biosynthesis pathway. wikipedia.orgreactome.org

ADE6 in Saccharomyces cerevisiae

In the budding yeast Saccharomyces cerevisiae, the enzyme phosphoribosylformylglycinamidine synthetase is encoded by the ADE6 gene. nih.govwikipedia.org The sequencing of the ADE6 gene revealed that it encodes a large protein consisting of 1358 amino acids. nih.gov This corresponds to the large, single-polypeptide form of PurL found in organisms like E. coli. ebi.ac.uk Analysis of the protein sequence identified conserved amino acid patterns and repeats, which are also found in other FGAM synthetases. nih.gov The ADE6 gene is essential for de novo purine synthesis, and its function is critical for cell growth in the absence of external purine sources. biorxiv.org

Table 1: Gene and Protein Characteristics for FGAM Pathway Enzymes

| Gene | Protein | Organism Example | Protein Size (Amino Acids) | Function | Reference |

|---|---|---|---|---|---|

| purL (large form) | Phosphoribosylformylglycinamidine Synthase | Escherichia coli | 1295 | Catalyzes FGAR to FGAM | uniprot.org |

| purQ | FGAM Synthase Subunit PurQ (Glutaminase) | Bacillus subtilis | - | Glutamine hydrolysis | uniprot.org |

| purS | FGAM Synthase Subunit PurS | Bacillus subtilis | - | Essential for complex function | ebi.ac.uk |

| purM | AIR Synthetase | Escherichia coli | 344 | Catalyzes FGAM to AIR | nih.gov |

| ADE6 | Phosphoribosylformylglycinamidine Synthase | Saccharomyces cerevisiae | 1358 | Catalyzes FGAR to FGAM | nih.gov |

Gene Expression and Regulation

The expression of genes involved in purine biosynthesis is tightly regulated to ensure that the cellular pools of purine nucleotides are maintained within an optimal range, meeting the cell's metabolic demands without wasteful overproduction. news-medical.netnumberanalytics.com This regulation occurs primarily at the transcriptional level.

Transcriptional Regulation of Purine Biosynthesis Genes

In Bacteria:

In many bacteria, including Bacillus subtilis, the genes for purine biosynthesis (pur genes) are organized into a large operon, allowing for their coordinated expression. uniprot.orgnih.gov The expression of this operon is controlled by a repressor protein called PurR. uniprot.orgnih.gov

The PurR repressor binds to specific DNA sequences known as PurBoxes, which are located in the control regions of the genes it regulates. uniprot.orgnih.gov The binding of PurR to DNA is allosterically regulated by effector molecules. In the presence of excess purines, which signals a replete state, PurR's affinity for the PurBox operators increases, leading to repression of transcription. uniprot.org Conversely, the molecule 5-phosphoribosyl-1-pyrophosphate (PRPP), a precursor in the pathway, acts as an anti-inducer. uniprot.orgnih.gov When PRPP levels are high, it binds to PurR and reduces its affinity for DNA, leading to the de-repression (induction) of the pur genes. uniprot.org More recent research has shown that the alarmone (p)ppGpp, which signals amino acid starvation, can also bind to PurR, enhancing its repressor activity to downregulate purine synthesis during nutrient stress. oup.combiorxiv.org

In Saccharomyces cerevisiae:

In yeast, the regulation of purine biosynthesis genes (ADE genes) is also highly coordinated. nih.gov The expression of ADE genes is repressed at the transcriptional level when cells are grown in the presence of purines like adenine (B156593). nih.govnih.govresearchgate.net This repression is lifted under purine-depleted conditions.

Table 2: Key Regulators of Purine Biosynthesis Genes

| Regulator | Organism Group | Function | Effector Molecules | Reference |

|---|---|---|---|---|

| PurR | Bacteria (e.g., B. subtilis) | Transcriptional Repressor | Inhibited by PRPP, Enhanced by (p)ppGpp | uniprot.orgoup.com |

| Bas1p/Bas2p | Saccharomyces cerevisiae | Transcriptional Activators | Activated by SAICAR | nih.govnih.gov |

Coordinate Regulation of Purine Synthesis Enzymes

The de novo purine synthesis pathway, which includes the formation of this compound, is a highly energy-intensive process, necessitating tight regulatory control to meet cellular demands without wasteful expenditure. This regulation occurs at multiple levels, from the expression of the enzymes to the spatial organization of the entire pathway.

A primary mechanism for coordinate regulation is the assembly of the six key enzymes of the pathway into a dynamic, multi-enzyme complex known as the purinosome. nih.goveur.nl This structure is a liquid-like condensate that forms in the cytoplasm when there is a high demand for purines. nih.gov The formation of the purinosome is thought to enhance catalytic efficiency by channeling the intermediates between successive enzymes, preventing their diffusion into the cytoplasm and protecting them from degradation. nih.goveur.nl Phosphoribosylformylglycinamidine synthase (PFAS), the enzyme that catalyzes the fourth step in the pathway, is a core component of this complex. nih.govnih.gov Studies in human fibroblasts have shown that mutations in the PFAS gene can lead to impaired purinosome formation, which can be restored by introducing a functional copy of the gene. nih.gov

Regulation also occurs at the level of individual enzymes through post-translational modifications. For instance, the activity of PFAS is stimulated by phosphorylation. Both oncogenic and physiological signals can trigger the ERK2 signaling pathway, which leads to the phosphorylation of PFAS. wikipedia.orgnih.gov This event enhances the flux of the de novo purine synthesis pathway and is important for both normal cell proliferation and tumor growth. wikipedia.org

Furthermore, gene expression is also a critical point of control. The stability and expression of PFAS mRNA have been shown to be promoted by NSUN2-mediated m5C RNA methylation, a mechanism identified as significant in the progression of retinoblastoma. nih.gov In response to viral infections, the localization of PFAS within the cell can also be altered. In infected fibroblasts, PFAS has been observed to shift from a diffuse cytoplasmic distribution to a concentrated perinuclear location, although no such change was seen in infected neurons. nih.gov

Mutagenesis and Genetic Complementation Studies

Mutagenesis studies have been crucial in elucidating the function of the enzymes in the this compound pathway and understanding the molecular basis of related genetic disorders. A deficiency in Phosphoribosylformylglycinamidine Synthase (PFAS) is a recently identified inborn error of metabolism. nih.govnih.gov

Studies on individuals with PFAS deficiency have identified several pathogenic variants in the PFAS gene. nih.gov For example, one patient was found to have compound heterozygous variants: a missense mutation (c.2432G>A, p.Arg811Trp) and an in-frame deletion (c.682_690del, p.Glu228_Ser230del). nih.gov Another individual was identified with a homozygous missense mutation (c.791A>A, p.Asn264Lys). nih.gov These mutations are predicted to compromise the structural stability of the PFAS protein. nih.gov

Genetic complementation and functional studies have confirmed the pathogenicity of these variants. Skin fibroblasts from a patient showed reduced levels of the PFAS protein and decreased enzyme activity. nih.gov Crucially, these cells also exhibited impaired formation of the purinosome complex. nih.gov When these deficient cells were transfected with a vector expressing the wild-type PFAS protein (pTagBFP_PFAS_wt), the ability to form purinosomes was restored, demonstrating successful genetic complementation. nih.gov

Further experiments using recombinant mutant PFAS proteins showed that the identified variants led to significantly reduced enzymatic activity. eur.nl When these mutant versions of PFAS were expressed in PFAS-deficient HeLa cells, they were unable to correct the accumulation of the substrate formylglycinamide ribotide (FGAR), unlike the wild-type enzyme. eur.nlnih.gov In other organisms, such as Bacillus subtilis, targeted disruption of the purS gene, which codes for a required subunit of the FGAM synthetase in that bacterium, leads to a purine-auxotrophic phenotype, meaning the organism cannot synthesize its own purines and requires them from the environment. ebi.ac.uk

Table 1: Investigated Mutations in the Human PFAS Gene

| Mutation | Type | Effect on Protein | Functional Consequence | Reference |

|---|---|---|---|---|

| c.2432G>A | Missense | p.Arg811Trp | Reduced protein stability and enzymatic activity | nih.gov |

| c.682_690del | In-frame Deletion | p.Glu228_Ser230del | Reduced protein stability and enzymatic activity | nih.gov |

This table is interactive. Click on the headers to sort.

Genomic Localization (e.g., Human Chromosome 21)

The gene encoding the enzyme responsible for the synthesis of this compound, Phosphoribosylformylglycinamidine Synthase (PFAS), is located in a specific region of the human genome. Contrary to the example provided in the outline, the human PFAS gene is not on chromosome 21. Instead, it resides on the short arm (p) of chromosome 17. nih.gov

The precise genomic location is 17p13.1. nih.gov This localization is critical for genetic diagnosis and for understanding the context of gene regulation and potential interactions with neighboring genes. The gene, also known by the symbols FGAMS and PURL, is essential for the de novo synthesis of purines, which are fundamental for processes like DNA replication and energy metabolism. nih.govgenecards.org

Table 2: Genomic Details of the Human PFAS Gene

| Attribute | Information | Reference |

|---|---|---|

| Gene Symbol | PFAS | nih.govgenecards.org |

| Gene ID | 5198 | nih.govnih.gov |

| Chromosome | 17 | nih.gov |

| Genomic Location | 17p13.1 | nih.gov |

| Reference Sequence | NC_000017.11 | nih.gov |

| Coordinates | 8,247,608 to 8,270,486 | nih.gov |

This table is interactive. Click on the headers to sort.

Evolutionary Conservation of Purine Biosynthesis Genes

The genes involved in the de novo purine biosynthesis pathway, including the one for FGAM synthesis, are foundational to life and are thus conserved across vast evolutionary distances. However, the specific structure and organization of the enzymes can vary significantly between different domains of life. ebi.ac.uknih.gov

A notable example of this evolutionary divergence is seen in the structure of FGAM synthetase. ebi.ac.uk

In eukaryotes (like humans and yeast) and many bacteria (including Escherichia coli), the enzyme is a large, single polypeptide encoded by the PurL gene. This protein has multiple domains, including an N-terminal ATPase domain and a C-terminal glutamine-binding domain. ebi.ac.uk

In contrast, in archaea and other bacteria (such as Bacillus subtilis), the enzyme is a multi-subunit complex. It is composed of three separate proteins encoded by different genes: smPurL (homologous to the ATPase domain), PurQ (homologous to the glutamine-binding domain), and PurS (a small subunit whose precise function is not fully understood but is required for activity). ebi.ac.uk

This difference highlights two distinct evolutionary strategies for achieving the same biochemical transformation. The fusion of genes to create a multi-domain protein in eukaryotes may offer advantages in terms of coordinated expression and protein folding, while the multi-subunit complex in some prokaryotes allows for modular assembly.

Broader genomic studies have investigated the evolutionary pressures on the entire suite of purine metabolism genes in mammals. nih.gov These studies have found evidence of positive selection and convergent evolution in genes of this pathway, particularly in mammals that are tolerant to high oxidative stress, such as diving mammals and high-altitude species. nih.gov This suggests that the purine biosynthesis pathway plays a role in adaptation to demanding physiological conditions. nih.gov The evolution of other enzymes in the pathway, such as GARS, which is monofunctional in bacteria, bifunctional in yeast, and part of a trifunctional enzyme in humans, further underscores the dynamic evolutionary history of purine synthesis. wikipedia.org

Table 3: Evolutionary Comparison of FGAM Synthetase Structure

| Organism Group | Enzyme Structure | Gene(s) | Reference |

|---|---|---|---|

| Eukaryotes (e.g., Human) | Single multi-domain protein | PFAS / PurL | ebi.ac.uk |

| Bacteria (e.g., E. coli) | Single multi-domain protein | purL | ebi.ac.uk |

This table is interactive. Click on the headers to sort.

Metabolic Regulation of 5 Phosphoribosylformylglycinamidine Synthesis and Utilization

Allosteric Regulation in the De Novo Purine (B94841) Pathway

Allosteric regulation is a primary mechanism governing the flow of metabolites through the de novo purine synthesis pathway. This involves the binding of regulatory molecules to enzymes at sites distinct from the active site, thereby altering their catalytic activity. This allows the cell to rapidly respond to changes in the availability of precursors and the demand for end-products.

Feedback Inhibition by Downstream Purine Nucleotides

The de novo purine pathway is subject to classic feedback inhibition, where the final products of the pathway, purine nucleotides, inhibit early enzymatic steps. youtube.commicrobenotes.com This ensures that the cell does not expend energy and resources synthesizing purines when they are already abundant.

The primary target for this feedback regulation is glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase (GPAT), the enzyme catalyzing the first committed step of the pathway. nih.govyoutube.com Downstream purine nucleotides, such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), as well as their di- and triphosphate derivatives, act as allosteric inhibitors of GPAT. youtube.commicrobenotes.comyoutube.com The presence of either AMP or GMP can partially inhibit the enzyme, while their combined presence leads to a more potent, synergistic inhibition. youtube.com This feedback mechanism effectively throttles the production of purines at its inception point. youtube.comyoutube.com

Furthermore, the enzymes at the branch point where inosine (B1671953) monophosphate (IMP) is converted to either AMP or GMP are also regulated by feedback inhibition. Adenylosuccinate synthetase, the first enzyme in the conversion of IMP to AMP, is inhibited by AMP. youtube.com Similarly, IMP dehydrogenase, which catalyzes the first step in the conversion of IMP to GMP, is inhibited by GMP. youtube.comyoutube.com This ensures a balanced production of both adenine (B156593) and guanine (B1146940) nucleotides according to cellular needs.

Activation by Pathway Precursors

In addition to feedback inhibition, the de novo purine pathway is positively regulated by the availability of its key substrate, 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). duke.edunih.gov The enzyme PRPP amidotransferase is allosterically activated by PRPP. duke.edu The intracellular concentration of PRPP is typically below the Michaelis constant (Km) of the amidotransferase, meaning the enzyme's activity is highly sensitive to fluctuations in PRPP levels. duke.edu An increase in PRPP concentration, therefore, leads to a direct and rapid acceleration of the entire de novo synthesis pathway. nih.gov This mechanism ensures that purine synthesis is efficiently coupled to the availability of the essential ribose-phosphate precursor, which is generated by the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Post-Translational Modifications of PFAS

The activity of enzymes in the purine biosynthesis pathway can also be modulated by post-translational modifications (PTMs), which involve the covalent attachment of chemical groups to the protein after its synthesis. These modifications can rapidly alter enzyme function in response to cellular signaling cascades.

ERK-Dependent Phosphorylation of PFAS (T619 site) and its Impact on Flux

A key regulatory PTM for the synthesis of FGAM is the phosphorylation of its synthesizing enzyme, phosphoribosylformylglycinamidine synthase (PFAS). nih.govsunyempire.edu Research has identified that the extracellular signal-regulated kinase 2 (ERK2), a component of the RAS-ERK/MAPK signaling pathway, directly phosphorylates PFAS at the threonine 619 (T619) residue. nih.govnih.govresearchgate.net This phosphorylation event is stimulated by growth-promoting signals, including physiological growth factors and oncogenic activation of RAS or RAF. nih.govsunyempire.edu

The phosphorylation of PFAS at T619 enhances its enzymatic activity, leading to an acute stimulation of metabolic flux through the de novo purine synthesis pathway. nih.govwikipedia.org This provides an increased supply of purine nucleotides, which are essential building blocks for RNA and DNA synthesis required for cell growth and proliferation. nih.gov Conversely, expressing a non-phosphorylatable version of PFAS (where T619 is mutated to alanine, T619A) results in decreased purine synthesis, reduced colony formation in RAS-dependent cancer cells, and diminished tumor growth. nih.govsunyempire.edu This highlights the critical role of the ERK2-PFAS axis in linking growth signaling pathways directly to the metabolic machinery for nucleotide production. nih.gov The conservation of the T619 phosphorylation site across vertebrates suggests this is an ancestral mechanism for modulating nucleotide pools in response to environmental cues. nih.gov

Cellular Localization and Compartmentalization (e.g., Cytosolic PFAS)

The enzymes of the de novo purine biosynthesis pathway, including PFAS, are primarily located in the cytoplasm of the cell. nih.gov Studies using immunolabeling have shown a diffuse cytoplasmic distribution for PFAS in various cell types, including human neuroblastoma cells and primary rat hippocampal neurons. nih.gov This cytosolic localization is consistent with the pathway's function of producing purine nucleotides for various cellular processes that occur in the cytoplasm and nucleus. frontiersin.org However, under certain conditions, the spatial organization of these enzymes can change dramatically.

Metabolic Channeling and Purinosome Formation

The formation of purinosomes is a reversible process, observed to occur when cells have a high demand for purines, such as during the G1 phase of the cell cycle or under conditions of purine depletion. annualreviews.orgpnas.org When purines are plentiful, the complex disassembles. annualreviews.org The purinosome is thought to be composed of the six enzymes of the de novo pathway, including PFAS (also known as FGAMS). wikipedia.orgjst.go.jp Recent evidence suggests that the functional purinosome may be even larger, incorporating enzymes that convert IMP to AMP and GMP, as well as enzymes involved in providing the necessary cofactors. nih.gov

These enzyme clusters are often found in close proximity to mitochondria, which are thought to supply some of the necessary precursors for the pathway. jst.go.jpdntb.gov.ua While the existence and functional relevance of purinosomes have been a subject of some debate, with some suggesting they may be protein aggregates, recent studies using advanced imaging and metabolomics have provided evidence for their role as functional biosynthetic "hotspots" that enhance purine production through channeling. nih.govrsc.orgpsu.edu

Compound and Protein Name Reference Table

| Name/Abbreviation | Full Name |

| 5'-Phosphoribosylformylglycinamidine | This compound |

| FGAM | This compound |

| PFAS | Phosphoribosylformylglycinamidine Synthase |

| FGAMS | Phosphoribosylformylglycinamidine Synthase |

| ERK2 | Extracellular signal-regulated kinase 2 |

| PRPP | 5-phospho-α-D-ribosyl-1-pyrophosphate |

| GPAT | Glutamine phosphoribosylpyrophosphate amidotransferase |

| AMP | Adenosine Monophosphate |

| GMP | Guanosine Monophosphate |

| IMP | Inosine Monophosphate |

| T619 | Threonine 619 |

| ADSS | Adenylosuccinate Synthetase |

| IMPDH | IMP Dehydrogenase |

Spatial Organization of Metabolic Enzymes

The spatial organization of metabolic enzymes into complexes like the purinosome represents a critical layer of metabolic regulation. nih.govacs.org The formation of these structures is not static but a dynamic process responsive to the cell's metabolic state and external signals. nih.gov In human cells, purinosomes are observed as distinct cytoplasmic clusters or bodies that form reversibly. wikipedia.orgnih.gov For example, culturing cells in a purine-depleted medium induces the clustering of purine biosynthetic enzymes, including PFAS, into these structures, while the addition of purines causes them to disperse. nih.govresearchgate.net

Research has revealed that the subcellular localization of purinosomes is non-random. There is a significant colocalization of purinosomes with mitochondria. nih.govnih.govmdpi.com This spatial relationship is believed to be functionally important, suggesting a synergy where mitochondria may supply ATP and other substrates required for the energy-intensive process of de novo purine synthesis. nih.govmdpi.comfrontiersin.org The transit of purine metabolons to mitochondria appears to be a directed process involving microtubules. mdpi.com

The assembly and spatial organization of the purinosome are controlled by various cellular signaling pathways. nih.gov The mTOR signaling pathway, a central regulator of cell growth and metabolism, has been shown to influence purinosome assembly and its colocalization with mitochondria. nih.govfrontiersin.org Inhibition of mTOR can disrupt this association and suppress the formation of purinosomes. nih.gov Furthermore, G protein-coupled receptor (GPCR) signaling has been demonstrated to regulate the assembly and disassembly of the purinosome. psu.edunih.gov Cytoplasmic signaling involving 3-phosphoinositide-dependent protein kinase 1 (PDK1) has also been found to regulate the subcellular colocalization of the core enzymes of the purinosome in an Akt-independent manner. nih.gov These findings highlight a sophisticated network of control that dictates the spatial compartmentalization of purine biosynthesis, thereby regulating the production of FGAM and subsequent purine nucleotides to meet cellular demand. nih.govnih.gov

Table 2: Factors Influencing Purinosome Assembly and Spatial Organization

| Factor | Effect on Purinosome | Key Findings |

|---|---|---|

| Purine Levels | Reversible Assembly | Low purine levels induce purinosome formation; high levels cause disassembly. nih.govnih.gov |

| Mitochondria | Colocalization | Purinosomes cluster near mitochondria, which supply energy and substrates for synthesis. nih.govmdpi.com |

| mTOR Signaling | Promotes Assembly | mTOR activity promotes purinosome formation and its link with mitochondria. nih.govfrontiersin.orgresearchgate.net |

| GPCR Signaling | Regulates Assembly | Activation of specific G protein-coupled receptors correlates with purinosome assembly and disassembly. psu.edunih.gov |

| PDK1 Signaling | Regulates Core Assembly | Cytoplasmic PDK1 activity controls the colocalization of the 3-enzyme core (PPAT, GART, PFAS). nih.gov |

| Casein Kinase 2 (CK2) | Induces Formation | Partial inhibition of CK2 has been found to induce the formation of purinosome bodies. wikipedia.org |

This table summarizes key cellular factors and signaling pathways that have been identified to regulate the dynamic assembly and subcellular location of the purinosome complex.

Table of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | FGAM |

| 5-aminoimidazole ribotide | AIR |

| 5-aminoimidazole-4-carboxamide ribonucleotide | AICAR |

| Adenosine monophosphate | AMP |

| Adenosine triphosphate | ATP |

| Formylglycinamide ribotide | FGAR |

| Glutamate (B1630785) | |

| Glutamine | |

| Inosine monophosphate | IMP |

| Phosphate | Pi |

| Phosphoribosyl pyrophosphate | PRPP |

| Phosphoribosyl-N-formylglycineamide | FGAR |

Biological Significance and Research Applications of 5 Phosphoribosylformylglycinamidine Pathway

Role in Cellular Growth and Proliferation

The de novo purine (B94841) synthesis pathway, in which FGAM is an essential intermediate, is intrinsically linked to cellular growth and proliferation. nih.govnih.gov All cells require a sufficient supply of purines for growth, proliferation, and survival. mdpi.com Rapidly proliferating cells, in particular, exhibit a high demand for nucleotides to support DNA and RNA synthesis. numberanalytics.com Consequently, the enzymes of the purine synthesis pathway, including FGAM synthetase, show increased activity in states of high cell division.

Research has demonstrated a direct correlation between the rate of cell proliferation and the activity of FGAM synthetase. nih.govaacrjournals.org Studies in rats have shown that tissues with high rates of cell renewal, such as the thymus, spleen, and testis, have significantly higher FGAM synthetase specific activity compared to less proliferative tissues like the liver. nih.govaacrjournals.org For instance, the specific activity in the thymus was found to be 7.0-fold higher than that of normal liver. nih.gov Similarly, in regenerating liver, which undergoes rapid proliferation following partial hepatectomy, FGAM synthetase activity increases. nih.govaacrjournals.org This proliferation-linked increase underscores the pathway's critical role in providing the necessary purine building blocks for new cell creation. nih.gov

Furthermore, the regulation of purine synthesis is tightly controlled throughout the cell cycle. portlandpress.com The rate of purine synthesis via the de novo pathway increases significantly as cells transition from the G1 phase to the S phase, the period of DNA replication. portlandpress.com This increase is driven by a higher concentration of 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a rate-limiting substrate for the pathway. portlandpress.com The heightened activity ensures that the demand for purine deoxynucleotides for DNA synthesis is met, allowing for successful cell cycle progression. nih.govportlandpress.com

Table 1: FGAM Synthetase Activity in Proliferating Rat Tissues

| Tissue | Fold Increase in Specific Activity (Compared to Normal Liver) | Proliferation Status |

|---|---|---|

| Thymus | 7.0 | High Cell Renewal |

| Spleen | 3.9 | High Cell Renewal |

| Testis | 3.3 | High Cell Renewal |

| Regenerating Liver (48 hr) | 1.5 | High (Induced) |

| Regenerating Liver (24 hr) | 1.2 | High (Induced) |

Data sourced from studies on rat tissues. nih.govaacrjournals.org

Implications for Cell and Tumor Metabolism

Cancer cells are characterized by metabolic reprogramming to sustain their high rates of growth and proliferation. youtube.comnih.gov One of the hallmarks of this reprogramming is an increased reliance on de novo purine biosynthesis. aacrjournals.orgnih.gov This makes the enzymes of the pathway, including FGAM synthetase, critical for tumor metabolism and potential targets for cancer therapy. nih.govnih.gov

Studies have consistently shown elevated FGAM synthetase activity in various cancer types compared to corresponding normal tissues. nih.govaacrjournals.orgaacrjournals.org For example, the activity of FGAM synthetase was found to be 2.7-fold higher in hepatocellular carcinoma and 3.8-fold higher in colon carcinomas compared to their respective normal host tissues. nih.gov A strong positive correlation exists between the rate of hepatoma (liver cancer) growth and the increase in FGAM synthetase activity; rapidly growing hepatomas exhibit a 3.2- to 5-fold elevation in activity over normal liver tissue. nih.govaacrjournals.org This increased enzymatic activity provides a selective advantage to cancer cells by fueling their relentless demand for nucleotides. nih.gov

The reliance of tumors on this pathway is further highlighted by the fact that glutamine, a substrate for the FGAM synthetase reaction, is one of the most highly consumed nutrients by cancer cells. nih.gov The upregulation of purine synthesis is often driven by oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes the anabolic processes necessary for cell growth. youtube.comnih.gov For instance, oncogenic signals can lead to the phosphorylation of PFAS, stimulating the de novo purine synthesis flux required for tumor growth. wikipedia.org This metabolic rewiring is a conserved feature across many cancer types and is essential for providing the necessary energy and materials for tumor progression. aacrjournals.orgnih.gov

Table 2: FGAM Synthetase Activity in Neoplastic Tissues

| Neoplasm Type | Fold Increase in Specific Activity (Compared to Normal Tissue) |

|---|---|

| Rapidly Growing Rat Hepatomas | 3.2 - 5.0 |

| Human Colon Carcinoma | 3.8 |

| Human Hepatocellular Carcinoma | 2.7 |

| Medium Growth Rate Rat Hepatomas | 1.2 - 2.2 |

| Human Renal Cell Carcinoma | 1.4 |

Data sourced from studies on human and rat tissues. nih.govaacrjournals.org

Studies in Pluripotent Stem Cells and Differentiated Cells

Pluripotent stem cells (PSCs), such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), possess a unique metabolic profile compared to differentiated somatic cells. nih.govnih.gov This distinct metabolism is essential for maintaining their defining characteristics of self-renewal and the ability to differentiate into all somatic lineages. nih.gov Research has revealed that the de novo purine synthesis pathway is highly active in PSCs. nih.govnih.gov

Metabolomic analyses have shown that the levels of purine synthesis intermediates are significantly higher in PSCs than in differentiated cells like normal human fibroblasts. nih.govnih.gov This elevated metabolic state supports the rapid cell proliferation characteristic of PSCs. nih.gov Key enzymes in the purine pathway, such as PRPS1/2, which produce the initial substrate PRPP, are critical for the survival and maintenance of stemness in PSCs. nih.gov The high metabolic flux through the purine pathway, which includes the formation of FGAM, is therefore a fundamental aspect of pluripotency. nih.gov

Upon differentiation, the metabolic profile of PSCs changes, and the high rate of purine synthesis is typically downregulated. nih.gov The transition from a pluripotent state to a lineage-restricted state involves significant metabolic reprogramming. nih.gov Studies comparing PSCs with their differentiated counterparts provide valuable insights into the metabolic requirements for maintaining pluripotency and for guiding controlled differentiation into specific cell types for research and therapeutic applications. nih.govyoutube.com The high purine metabolism in PSCs appears to be a crucial attribute for achieving the rapid cell division necessary for their propagation and function. nih.gov

Applications in Investigating Purine Pathway Flux

The central role of FGAM in the de novo purine synthesis pathway makes it a key point of interest for investigating metabolic flux—the rate of turnover of molecules through a metabolic pathway. nih.gov Measuring the flux through the purine pathway is essential for understanding how cells regulate nucleotide production in different physiological and pathological states.

One powerful technique to measure purine pathway flux involves stable isotope labeling. nih.gov In this method, cells are cultured with a labeled precursor, such as [¹⁵N]glycine, which is incorporated into the purine ring during the synthesis process. nih.gov By using mass spectrometry to track the rate at which the heavy isotope appears in downstream metabolites like IMP, AMP, and GMP, researchers can accurately quantify the rate of de novo synthesis. nih.gov For example, studies have used this approach to show that cells with organized purine synthesis enzyme complexes, known as purinosomes, have a higher de novo biosynthetic flux rate for IMP, AMP, and GMP. nih.gov

Such studies are critical for understanding how pathway flux is regulated and how it impacts other interconnected metabolic routes. nih.gov For instance, research has shown that the level of flux through the purine pathway can influence the biosynthesis of thiamine (B1217682) (vitamin B1). nih.gov Investigations into purine pathway flux have revealed that even a very low level of enzyme activity—less than 1% of the wild-type activity for the enzyme that produces 5-aminoimidazole ribotide (AIR) from FGAM—can be sufficient for thiamine synthesis, but not for the much higher demand of purine synthesis for growth. nih.gov These applications demonstrate the utility of studying the pathway involving FGAM to gain a quantitative understanding of cellular metabolism.

Advanced Methodologies in 5 Phosphoribosylformylglycinamidine Research

Enzymatic Assays and Kinetic Characterization

The enzyme responsible for the synthesis of 5'-Phosphoribosylformylglycinamidine is Phosphoribosylformylglycinamidine synthase (PFAS), also known as FGAM synthetase (EC 6.3.5.3). wikipedia.org This enzyme catalyzes the ATP-dependent conversion of N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR) and glutamine to produce FGAM, glutamate (B1630785), ADP, and phosphate (B84403). wikipedia.orguniprot.org

Characterizing the activity and kinetics of PFAS is fundamental to understanding its function. Various assay formats have been developed for this purpose:

Coupled Enzyme Assays: A common strategy involves coupling the PFAS reaction to another enzyme that consumes one of its products, leading to a measurable change. For instance, the catalytic activity of recombinant PFAS has been assayed in a coupled reaction with this compound synthetase (AIRS). In this setup, labeled ¹³C₂-formylglycinamide ribotide (FGAR) is used as the substrate, and the subsequent formation of the product is quantified by Liquid Chromatography-Mass Spectrometry (LC–MS/MS). nih.goveur.nl

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a method for the quantitative determination of PFAS protein levels in biological samples like serum, plasma, and tissue homogenates. mybiosource.commybiosource.comlifescience-market.com These kits typically employ a two-site sandwich ELISA principle, where a PFAS-specific antibody is pre-coated onto a microplate. Samples are added, and the captured PFAS is then detected using a biotin-conjugated antibody and a streptavidin-HRP colorimetric system. mybiosource.commybiosource.com

Kinetic parameters provide quantitative measures of enzyme performance. While detailed kinetic data for PFAS is often context-dependent, the development of robust assays is a critical first step for high-throughput screening and the identification of inhibitors.

Table 1: Selected Parameters for a Human PFAS ELISA Kit

| Parameter | Value | Description |

|---|---|---|

| Detection Range | 1.0 ng/ml - 1000 pg/ml | The range of concentrations the kit can accurately quantify. |

| Sensitivity | < 1.0 ng/ml | The lowest concentration of PFAS that can be reliably detected. |

| Intra-Assay Precision | < 15% | The coefficient of variation (CV) within a single assay run. |

| Inter-Assay Precision | < 15% | The coefficient of variation (CV) between different assay runs. |

Data sourced from commercial ELISA kit specifications. mybiosource.com These parameters demonstrate the assay's utility for quantitative research applications.

X-ray Crystallography and Structural Determination of Enzymes

Understanding the three-dimensional structure of PFAS is crucial for deciphering its catalytic mechanism and for designing targeted therapies. X-ray crystallography has been the primary method for determining the high-resolution structures of this enzyme from various organisms.

As of late 2007, at least eight structures for this class of enzymes had been deposited in the Protein Data Bank (PDB). wikipedia.org Structural analysis of PFAS mutants is often performed using theoretical models, such as those generated by AlphaFold, which are then compared and aligned with existing crystal structures from organisms like Salmonella typhimurium and Thermotoga maritima to localize catalytic and binding sites. nih.goveur.nl

In many bacteria and eukaryotes, PFAS is a large, multidomain protein encoded by the PurL gene. ebi.ac.uk However, in archaea and some bacteria, it exists as a multisubunit complex composed of PurL (ATPase domain), PurQ (glutamine-binding domain), and PurS (function not fully known). ebi.ac.uk The structural data reveals distinct domains responsible for ATP binding and glutamine hydrolysis, which are essential for its ligase activity.

Table 2: Selected PDB Accession Codes for Phosphoribosylformylglycinamidine Synthase and Related Structures

| PDB ID | Organism | Description |

|---|---|---|

| 1T3T | Salmonella typhimurium | Crystal structure of FGAM synthetase, used for structural alignment. nih.goveur.nl |

| 2HS4 | Thermotoga maritima | Structure of FGAM synthetase II, also used for comparative structural analysis. nih.goveur.nl |

| 1VK3 | Thermotoga maritima | FGAM synthetase II monomer structure. wikipedia.org |

| 1VQ3 | Bacillus subtilis | Structure of the PurQ glutaminase (B10826351) subunit. wikipedia.org |

| 1T4A | Bacillus subtilis | Structure of the PurS subunit. ebi.ac.uk |

This table lists key structures that have informed the molecular understanding of PFAS function and its domains. wikipedia.orgnih.goveur.nlebi.ac.ukrcsb.org

Genetic Manipulation and Mutagenesis for Pathway Dissection

Genetic manipulation is a powerful tool for dissecting the role of specific enzymes within a metabolic pathway. By creating mutations in the gene encoding PFAS (PFAS in humans, purL in E. coli), researchers can observe the resulting phenotype and infer the enzyme's function.

Studies in Bacillus subtilis have shown that disrupting the purS gene, which encodes a subunit of the FGAM synthetase complex in that organism, leads to a purine (B94841) auxotrophic phenotype, confirming its requirement for enzyme activity. ebi.ac.uk Similarly, in uropathogenic Escherichia coli (UPEC), the purF gene, which is in an operon with cvpA and catalyzes the first committed step in purine synthesis, is essential for the bacterium's intracellular survival. asm.org While this is not the PFAS gene, it demonstrates that disruption of the de novo pathway has significant consequences for pathogens. asm.org

In the context of human disease, genetic studies have identified mutations in the PFAS gene that lead to a novel inborn error of metabolism. nih.goveur.nl Analysis of patient-derived fibroblasts with PFAS mutations showed a reduced ability to form purinosomes—dynamic multi-enzyme complexes for purine synthesis—when cultured in purine-depleted media. eur.nl Introducing mutated versions of the PFAS gene into deficient cells fails to correct the metabolic defect, confirming the pathogenicity of these variants. nih.goveur.nl These genetic approaches are critical for linking genotype to phenotype and understanding the molecular basis of metabolic disorders.